Cas no 21300-54-9 (Methyl Acetate-d3)
Methyl Acetate-d3 Chemical and Physical Properties
Names and Identifiers
-
- Acetic-d3 acid, methylester (6CI,8CI,9CI)
- < (2)H> methyl methanoate
- < (2)H3> methyl acetate
- < 2,2,2-D3> Essigsaeure-methylester
- < Essigsaeure-C-d(3)> -methylester
- 176672_ALDRICH
- 2,2,2-trideuterio-acetic acid methyl ester
- 2,2,2-Trideuterio-essigsaeure-methylester
- AC1MJ2HM
- EINECS 245-848-4
- I14-100933
- methyl &l
- Methyl (2H)formate
- methyl deuteroformate
- methyl formate-1-d
- Methyl formate-d
- methyl trideuteroacetate
- mono-deuterated methyl formate
- Methyl Acetate-d3
-
- Inchi: InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3
- InChI Key: KXKVLQRXCPHEJC-FIBGUPNXSA-N
- SMILES: COC(C([2H])([2H])[2H])=O
Methyl Acetate-d3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M275351-10mg |
Methyl Acetate-d3 |
21300-54-9 | 10mg |
$ 64.00 | 2023-09-07 | ||
| TRC | M275351-50mg |
Methyl Acetate-d3 |
21300-54-9 | 50mg |
$81.00 | 2023-05-18 | ||
| TRC | M275351-100mg |
Methyl Acetate-d3 |
21300-54-9 | 100mg |
$98.00 | 2023-05-18 | ||
| A2B Chem LLC | AF31939-1g |
METHYL ACETATE-D3 |
21300-54-9 | 1g |
$421.00 | 2024-04-20 |
Methyl Acetate-d3 Related Literature
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1. Methyl and trifluoromethyl radical reactions with methyl acetate and deuterated methyl acetatesK. C. Ferguson,J. T. Pearson Trans. Faraday Soc. 1970 66 910
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Aldo Caiazzo,Paula M. L. Garcia,Ron Wever,Jan C. M. van Hest,Alan E. Rowan,Joost N. H. Reek Org. Biomol. Chem. 2009 7 2926
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Peng Wang,Saihu Liao,Sunewang R. Wang,Run-Duo Gao,Yong Tang Chem. Commun. 2013 49 7436
Additional information on Methyl Acetate-d3
Recent Advances in the Application of Methyl Acetate-d3 (CAS: 21300-54-9) in Chemical Biology and Pharmaceutical Research
Methyl Acetate-d3 (CAS: 21300-54-9), a deuterated form of methyl acetate, has emerged as a valuable tool in chemical biology and pharmaceutical research due to its unique isotopic properties. Recent studies have highlighted its growing importance in drug metabolism studies, NMR spectroscopy, and as a solvent in specialized synthetic applications. This research brief synthesizes the latest findings regarding this compound's applications and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated Methyl Acetate-d3's utility in tracking metabolic pathways of novel antipsychotic compounds. Researchers utilized its deuterium atoms as tracers to elucidate hepatic metabolism patterns, revealing previously unknown Phase I metabolic transformations. The study reported a 40% improvement in metabolic pathway resolution compared to conventional non-deuterated analogs.
In analytical chemistry applications, a breakthrough methodology was developed using Methyl Acetate-d3 as an internal standard for quantitative NMR (qNMR) analysis of complex pharmaceutical formulations. This approach, published in Analytical Chemistry (2024), demonstrated superior precision (±0.5%) in quantifying active pharmaceutical ingredients in multi-component systems, addressing long-standing challenges in formulation analysis.
The compound's role in proteomics research has also expanded significantly. A Nature Methods paper (2023) detailed its use as a mild deuteration agent for protein footprinting studies, enabling researchers to map protein-ligand interactions with unprecedented spatial resolution (down to 2Å). This application has particular relevance for structure-based drug design of challenging targets like GPCRs.
From a synthetic chemistry perspective, Methyl Acetate-d3 has shown promise in deuterium-labeling strategies for PET tracer development. Recent work in the Journal of Labelled Compounds and Radiopharmaceuticals (2024) reported its efficient incorporation into dopamine receptor ligands, achieving >95% deuterium incorporation with maintained biological activity - a critical advancement for CNS drug development.
Ongoing research is exploring novel applications in lipidomics, where Methyl Acetate-d3's unique solvent properties enable improved extraction and analysis of deuterated lipid standards. Preliminary results suggest it may overcome current limitations in quantifying low-abundance lipid species, potentially revolutionizing biomarker discovery approaches.
Safety and handling considerations for Methyl Acetate-d3 have been updated in recent regulatory guidelines. While maintaining similar toxicity profiles to its non-deuterated counterpart, special storage protocols (argon atmosphere, -20°C) are now recommended for long-term stability based on stability studies published in Chemical Research in Toxicology (2023).
The commercial landscape for Methyl Acetate-d3 has evolved significantly, with current Good Manufacturing Practice (cGMP) production now available from multiple suppliers. This development, coupled with decreasing production costs (approximately 30% reduction since 2020), is making the compound more accessible for large-scale pharmaceutical applications.
Future research directions identified in recent reviews point toward expanded use in fragment-based drug discovery and as a versatile building block for deuterated prodrugs. The compound's unique combination of physicochemical properties and isotopic purity positions it as a key reagent in next-generation drug development pipelines.
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